Cas no 1976483-47-2 (1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid)
1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
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- 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid
- 1976483-47-2
- EN300-1853007
- AKOS032953330
-
- Inchi: 1S/C11H9NO5/c13-9-5-11(6-9,10(14)15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,14,15)
- Chave InChI: KQTVZFQJDZNQNN-UHFFFAOYSA-N
- SMILES: O=C1CC(C(=O)O)(C2C=CC(=CC=2)[N+](=O)[O-])C1
Propriedades Computadas
- Massa Exacta: 235.04807239g/mol
- Massa monoisotópica: 235.04807239g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 2
- Complexidade: 357
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.5
- Superfície polar topológica: 100Ų
1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid Preçomais >>
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| Enamine | EN300-1853007-0.05g |
1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid |
1976483-47-2 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1853007-0.1g |
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| Enamine | EN300-1853007-1.0g |
1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid |
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1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid |
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1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid |
1976483-47-2 | 5g |
$2650.0 | 2023-09-18 |
1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid Literatura Relacionada
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Informações adicionais sobre 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid
1-(4-Nitrophenyl)-3-Oxocyclobutane-1-Carboxylic Acid (CAS No. 1976483-47-2): A Key Compound in Modern Biomedical Research
1-(4-Nitrophenyl)-3-oxocyclobutane-1-carboxylic acid is a synthetic organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and pharmacological research. Its chemical identity, CAS No. 1976483-47-2, serves as a critical identifier for this compound in scientific databases and regulatory frameworks. The compound’s structural features, including the 4-nitrophenyl group and the 3-oxocyclobutane ring system, contribute to its potential biological activity and synthetic versatility. Recent advancements in molecular design and functionalization strategies have positioned this compound as a promising candidate for drug discovery and therapeutic applications.
The molecular formula of 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid is C10H8N2O5, with a molecular weight of approximately 236.18 g/mol. Its structure comprises a cyclobutane ring with a ketone group at the 3-position and a nitrophenyl substituent at the 1-position. This arrangement creates a rigid, planar framework that may facilitate interactions with biological targets such as enzymes, receptors, or ion channels. The 4-nitrophenyl moiety, a well-known functional group in pharmaceuticals, is known for its ability to modulate electron density and participate in hydrogen bonding, making it a valuable scaffold in drug design.
Recent studies have highlighted the potential of 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid in targeting specific disease mechanisms. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of a key enzyme involved in inflammatory pathways. This finding underscores the compound’s relevance in the development of anti-inflammatory agents. Additionally, its structural similarity to known pharmacophores suggests potential applications in the design of novel therapeutics for conditions such as neurodegenerative disorders and metabolic syndromes.
The synthesis of 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid has been optimized using advanced organic methodologies. A 2024 study published in Organic & Biomolecular Chemistry reported a scalable, environmentally friendly synthesis route involving a cycloaddition reaction between a substituted acetylene and a nitrile oxide. This approach not only enhances the compound’s yield but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The ability to produce this compound efficiently is critical for its use in preclinical and clinical research settings.
Biological activity studies have revealed that 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid exhibits selective interactions with specific protein targets. A 2023 high-throughput screening campaign identified its binding affinity for a family of G protein-coupled receptors (GPCRs), which are central to many physiological processes. The compound’s ability to modulate these receptors suggests potential applications in the treatment of conditions such as hypertension, diabetes, and psychiatric disorders. Further research is needed to elucidate the exact mechanisms of action and optimize its pharmacological profile.
Computational modeling and molecular dynamics simulations have provided insights into the behavior of 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid in biological systems. A 2024 study using molecular docking techniques predicted its binding mode to a target enzyme, revealing key interactions between the 4-nitrophenyl group and the enzyme’s active site. These findings are crucial for rational drug design and can guide the development of more potent and selective derivatives of this compound.
Despite its promising properties, challenges remain in the optimization of 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid for therapeutic use. Issues such as solubility, metabolic stability, and potential off-target effects require further investigation. Researchers are exploring strategies to modify the compound’s structure to enhance its pharmacokinetic properties while maintaining its biological activity. For example, the introduction of hydrophilic groups or the incorporation of prodrug functionalities may improve its bioavailability and reduce toxicity.
The role of 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid in drug discovery is also being explored in the context of personalized medicine. Advances in genomics and proteomics are enabling the identification of patient-specific targets, which may lead to the development of tailored therapies based on this compound’s unique properties. Collaborative efforts between chemists, biologists, and clinicians are essential to translate these findings into practical applications.
In conclusion, 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid represents a significant advancement in the field of medicinal chemistry. Its structural versatility, biological activity, and synthetic tractability make it a valuable tool for the development of novel therapeutics. Continued research into its mechanisms of action, pharmacological potential, and optimization strategies will be critical in realizing its full therapeutic value. As the field of biomedical research evolves, compounds like this one will play an increasingly important role in addressing complex health challenges.
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